molecular formula C11H14O2 B3113142 3-(3-Methylphenyl)butanoic acid CAS No. 19355-29-4

3-(3-Methylphenyl)butanoic acid

Cat. No.: B3113142
CAS No.: 19355-29-4
M. Wt: 178.23
InChI Key: ZQXKCSVXVSJGNN-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)butanoic acid (IUPAC name: this compound) is a carboxylic acid derivative featuring a four-carbon chain (butanoic acid backbone) substituted with a 3-methylphenyl group at the third carbon.

Properties

IUPAC Name

3-(3-methylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-4-3-5-10(6-8)9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXKCSVXVSJGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzene (m-xylene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H4(CH3)2+CH3CH2CH2COClAlCl3C6H4(CH3)CH2CH2COOH\text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{CH}_2\text{COOH} C6​H4​(CH3​)2​+CH3​CH2​CH2​COClAlCl3​​C6​H4​(CH3​)CH2​CH2​COOH

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 3-(3-Methylphenyl)butanone or this compound derivatives.

    Reduction: Formation of 3-(3-Methylphenyl)butanol.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

3-(3-Methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds are selected for comparison based on structural similarities (chain length, substituent type, and position):

Compound Name Molecular Formula Substituent(s) Key Structural Features Evidence Source
3-(3-Methylphenyl)butanoic acid C₁₁H₁₄O₂ 3-methylphenyl on C3 Four-carbon chain, methyl on phenyl
3-(3-Methylphenyl)propionic acid C₁₀H₁₂O₂ 3-methylphenyl on C3 Three-carbon chain (propionic acid)
4-(4-Ethylphenyl)butanoic acid C₁₂H₁₆O₂ 4-ethylphenyl on C4 Ethyl substituent, longer alkyl chain
3-(4-Hydroxyphenyl)butanoic acid C₁₀H₁₂O₃ 4-hydroxyphenyl on C3 Hydroxyl group enhances polarity
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid C₁₂H₁₅FO₂ 4-fluoro, 3-methylphenyl on C3 Fluorine (electron-withdrawing)
3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid C₁₀H₁₄O₂S Thiophene ring with methyl Heterocyclic sulfur atom
3-(3-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 3-methoxyphenyl on C3 Methoxy (electron-donating) group
Key Observations:
  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., fluorine in 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid) increase the acidity of the carboxylic acid group by stabilizing the deprotonated form . Electron-donating groups (e.g., methoxy in 3-(3-Methoxyphenyl)propanoic acid) decrease acidity and may alter solubility in polar solvents .
  • Polarity and Solubility: The hydroxyl group in 3-(4-hydroxyphenyl)butanoic acid introduces hydrogen-bonding capability, likely improving aqueous solubility compared to methyl-substituted analogs .

Physicochemical Properties

Available data for select compounds are summarized below:

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Predicted pKa Notable Properties
This compound 178.23 Not reported ~4.8* Moderate lipophilicity
3-(4-Hydroxyphenyl)butanoic acid 180.20 Not reported ~4.2 Enhanced water solubility due to -OH
3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid 210.29 Not reported Not reported Thiophene enhances π-π interactions
3-(3-Methoxyphenyl)propanoic acid 180.20 Not reported ~4.5 Methoxy group increases steric bulk

*Estimated based on analogs.

Biological Activity

3-(3-Methylphenyl)butanoic acid, a compound with notable structural characteristics, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its butanoic acid backbone with a 3-methylphenyl substituent. This structural configuration is significant as it influences the compound's interactions with biological targets.

Pharmacological Applications

1. Anti-inflammatory and Analgesic Properties

  • Research Findings : this compound has been identified as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. Studies have shown that derivatives of this compound exhibit significant antinociceptive effects in rodent models of neuropathic pain, suggesting its potential utility in pain management therapies .

2. Antimicrobial Activity

  • Case Studies : Several synthesized derivatives of this compound have demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium luteum. For instance, compounds derived from this acid exhibited minimum inhibitory concentrations (MICs) as low as 31.2 µg/mL against S. aureus, indicating substantial antibacterial potency .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • GABA Transport Inhibition : Some studies suggest that the compound may influence GABA transporters, which are critical in modulating neurotransmitter levels in the central nervous system. The inhibition of GABA uptake has been linked to potential anxiolytic and anticonvulsant effects .
  • Enzyme Interaction : Research indicates that variations in the structure of this compound can affect enzyme kinetics, particularly in relation to urease activity, which is relevant for gastrointestinal health and could have implications for conditions like peptic ulcers .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings Reference
Anti-inflammatory effectsSignificant antinociceptive properties in rodent models
Antimicrobial activityMIC values as low as 31.2 µg/mL against S. aureus
GABA transporter inhibitionPotential modulation of neurotransmitter levels
Enzyme kineticsImpact on urease activity relevant for gastrointestinal health

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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